Carboxymethyl-dodecyl-dimethylazanium is a zwitterionic surfactant belonging to the alkyl betaine family . Its chemical structure consists of a positively charged quaternary ammonium group and a negatively charged carboxylate group, connected by a dodecyl (12-carbon) alkyl chain . The molecular formula of this compound is C16H34NO2+, with a molecular weight of 272.45 g/mol .
The compound exists as a clear liquid at room temperature (25°C) and has a specific gravity of 1.03-1.06 at 20°C . It is highly soluble in water due to its zwitterionic nature, which allows it to interact with both polar and non-polar substances.
The mechanism of action of CMDDMA depends on the specific application. Here are some potential scenarios:
Carboxymethyl-dodecyl-dimethylazanium exhibits several biological activities:
The synthesis of carboxymethyl-dodecyl-dimethylazanium involves a multi-step process:
It's worth noting that the use of high-purity sodium chloroacetate is crucial to minimize the formation of dichloroacetic acid (DCA), a suspected carcinogen, as a byproduct .
Carboxymethyl-dodecyl-dimethylazanium finds applications in various industries:
Carboxymethyl-dodecyl-dimethylazanium interacts with various substances:
Carboxymethyl-dodecyl-dimethylazanium belongs to a family of quaternary ammonium compounds. Some similar compounds include:
The uniqueness of carboxymethyl-dodecyl-dimethylazanium lies in its zwitterionic nature, which provides a balance between its cationic and anionic properties. This characteristic allows it to function effectively across a wide pH range and interact favorably with both anionic and cationic species in solution . Its mildness and compatibility with other surfactants make it particularly valuable in personal care formulations.
Carboxymethyl-dodecyl-dimethylazanium represents a zwitterionic surfactant belonging to the alkyl betaine family, characterized by its unique molecular formula of C16H34NO2+ with a molecular weight of 272.45 grams per mole [2]. The compound exhibits a distinctive amphiphilic structure comprising a positively charged quaternary ammonium group and a negatively charged carboxylate group, interconnected by a twelve-carbon alkyl chain . This molecular architecture positions the compound as a member of the quaternary ammonium compound class, where the nitrogen atom maintains a permanent positive charge independent of solution pH conditions [3].
Table 1: Molecular Composition of Carboxymethyl-dodecyl-dimethylazanium
Property | Value |
---|---|
Molecular Formula | C16H34NO2+ |
Molecular Weight (g/mol) | 272.45 |
Chemical Structure Type | Zwitterionic surfactant/Alkyl betaine |
Quaternary Ammonium Core | N+ (quaternary ammonium) |
Carboxymethyl Group | -CH2-COO- (carboxylate) |
Dodecyl Chain Length | 12 carbon atoms |
Total Carbon Atoms | 16 |
Total Hydrogen Atoms | 34 |
Nitrogen Atoms | 1 |
Oxygen Atoms | 2 |
The structural framework demonstrates the presence of three distinct functional domains that collectively define the compound's physicochemical properties [2]. The molecular composition reveals a carefully balanced arrangement of hydrophilic and hydrophobic elements, with the quaternary ammonium and carboxylate groups providing ionic character while the dodecyl chain contributes hydrophobic properties [2] [3].
The quaternary ammonium center constitutes the primary structural feature of carboxymethyl-dodecyl-dimethylazanium, exhibiting a tetrahedral geometry characteristic of sp3 hybridized nitrogen atoms [4] [5]. The nitrogen atom forms four covalent bonds with carbon atoms, maintaining bond angles of approximately 109.5 degrees throughout the tetrahedral arrangement [6] [7]. This geometric configuration ensures optimal spatial distribution of electron density around the positively charged nitrogen center [4] [5].
The quaternary ammonium functionality demonstrates exceptional chemical stability, remaining unreactive toward strong electrophiles, oxidants, and acids due to the permanent positive charge on the nitrogen atom [5]. Unlike primary, secondary, or tertiary ammonium species, the quaternary ammonium cation maintains its charged state independent of environmental pH conditions [4] [8]. This structural stability stems from the complete saturation of the nitrogen's valence shell through four covalent bonds, eliminating lone pair electrons that could participate in protonation-deprotonation equilibria [9] [5].
The bonding configuration within the quaternary ammonium core involves three methyl groups and one carboxymethyl substituent attached to the central nitrogen atom [2] [3]. Each nitrogen-carbon bond exhibits typical single bond characteristics with bond lengths of approximately 1.47-1.49 Angstroms, consistent with sp3-sp3 carbon-nitrogen bonding patterns [2]. The tetrahedral geometry maximizes the spatial separation of substituents, minimizing steric hindrance and optimizing molecular stability [4] [6].
Table 2: Bonding Configuration and Geometry
Structural Component | Geometry | Hybridization |
---|---|---|
Quaternary Ammonium Center | Tetrahedral | sp3 |
N-C Bond Angles | ~109.5° | sp3 |
Carboxyl Carbon (sp2) | Trigonal planar | sp2 |
C=O Bond Angle | ~120° | sp2 |
C-O-H Bond Angle | ~120° | sp2 |
Dodecyl Chain C-C-C | ~109.5° | sp3 |
Chain Conformation | Zigzag (all-trans) | sp3 |
The carboxymethyl functional group represents a critical structural element that imparts zwitterionic character to carboxymethyl-dodecyl-dimethylazanium through its carboxylate functionality [2]. The carboxyl carbon atom adopts sp2 hybridization, resulting in a trigonal planar geometry with bond angles of approximately 120 degrees [10] [11]. This planar configuration facilitates resonance stabilization within the carboxylate group, contributing to the overall molecular stability [10] [11].
The carbon-oxygen double bond in the carboxyl group exhibits typical characteristics of sp2 hybridized carbon systems, with the carbonyl carbon forming three sigma bonds and participating in pi bonding with the oxygen atom [11]. The hydroxyl oxygen atom also demonstrates sp2 hybridization, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group [11]. This conjugation creates resonance structures that distribute electron density across both oxygen atoms, enhancing the stability of the carboxylate anion [10] [11].
The geometry of the carboxymethyl group directly influences the compound's amphiphilic properties by positioning the negatively charged carboxylate functionality at an optimal distance from the positively charged quaternary ammonium center [2]. The methylene bridge (-CH2-) connecting the carboxyl group to the quaternary nitrogen provides sufficient spatial separation to minimize intramolecular electrostatic interactions while maintaining the zwitterionic character essential for surfactant activity [2].
The planar configuration of the carboxyl group enables effective hydrogen bonding interactions with water molecules, contributing to the hydrophilic nature of this molecular region [11]. The electron-rich oxygen atoms serve as hydrogen bond acceptors, while the acidic hydrogen (when present in the protonated form) can function as a hydrogen bond donor [11]. These interactions significantly influence the compound's solubility characteristics and interfacial behavior in aqueous systems [2].
The dodecyl chain component of carboxymethyl-dodecyl-dimethylazanium exhibits complex conformational dynamics characterized by rotation about carbon-carbon single bonds throughout the twelve-carbon aliphatic sequence [12] [13]. The chain demonstrates a preference for all-trans conformations under ambient conditions, adopting an extended zigzag configuration that maximizes the distance between terminal carbon atoms [12] [14]. This extended conformation minimizes steric interactions between adjacent methylene groups while optimizing van der Waals interactions along the chain length [12].
Conformational analysis reveals that the dodecyl chain exhibits varying degrees of flexibility along its length, with terminal carbons demonstrating the highest rotational freedom and carbons near the quaternary ammonium head group showing more restricted motion [12] [15]. The rotational barriers for carbon-carbon bonds typically range from 8-15 kilojoules per mole, with values decreasing as distance from the charged head group increases [13] [15]. This gradient in conformational flexibility reflects the diminishing influence of electrostatic interactions as distance from the ionic center increases [12].
Trans-gauche isomerization represents the primary mechanism for conformational changes within the dodecyl chain, with gauche conformations typically occurring as part of kink sequences rather than isolated defects [12]. Molecular dynamics simulations indicate that gauche bonds appear predominantly in kink formations consisting of gauche-trans-gauche sequences, which facilitate chain flexibility while maintaining overall extended conformations [12]. The frequency of gauche defects increases with temperature and decreases with increasing chain packing density [12] [15].
Table 5: Conformational Dynamics of Structural Components
Structural Region | Flexibility | Preferred Conformation | Rotational Barrier (kJ/mol) |
---|---|---|---|
Quaternary Ammonium Head | Rigid (tetrahedral) | Fixed geometry | N/A (fixed) |
Carboxymethyl Linker | Semi-flexible | Extended | 8-12 |
Dodecyl Chain (C1-C4) | Moderate flexibility | All-trans zigzag | 12-15 |
Dodecyl Chain (C5-C8) | High flexibility | Trans with gauche defects | 10-13 |
Dodecyl Chain (C9-C12) | Highest flexibility | Multiple conformers | 8-10 |
Terminal Methyl | Free rotation | Spherical averaging | 3-5 |
The conformational behavior of the dodecyl chain significantly influences the compound's aggregation properties and interfacial activity [12] [15]. Extended trans conformations promote efficient packing in micelles and monolayers, while gauche defects introduce kinks that can affect packing density and stability [12]. The balance between conformational entropy and intermolecular interactions determines the optimal chain configuration in different environments [15].
The charge distribution within carboxymethyl-dodecyl-dimethylazanium exhibits a distinctive bipolar pattern characteristic of zwitterionic molecules, with discrete regions of positive and negative charge separated by a neutral hydrophobic domain [2]. The quaternary ammonium center carries a localized positive charge of +1, while the carboxylate functionality bears a corresponding negative charge of -1, resulting in an overall electrically neutral molecule with significant internal charge separation [3].
The positive charge density concentrates at the quaternary nitrogen atom, where the permanent cationic character arises from the tetrahedral arrangement of four covalent bonds [4] [5]. This charge localization creates an electron-deficient environment around the nitrogen center, influencing the electronic properties of adjacent carbon atoms through inductive effects [4]. The quaternary ammonium region demonstrates strong electrostatic potential, capable of participating in ion-dipole interactions and electrostatic binding with anionic species [8] [5].
The carboxylate group exhibits electron-rich character due to resonance delocalization of the negative charge across both oxygen atoms [10] [11]. This charge distribution enhances the nucleophilic character of the carboxylate functionality while providing multiple sites for electrophilic interaction [11]. The electron density distribution within the carboxylate group demonstrates significant polarization, with oxygen atoms carrying partial negative charges that contribute to the overall dipolar character of the molecule [10] [11].
Table 3: Charge Distribution Patterns
Region | Charge Character | Electronic Environment |
---|---|---|
Quaternary Ammonium Center | Positive (+1) | Electron deficient |
Carboxylate Group | Negative (-1) | Electron rich |
Dodecyl Chain | Neutral (hydrophobic) | Electron neutral |
Overall Molecular Charge | Zwitterionic (neutral) | Dipolar |
The dodecyl chain maintains essentially neutral character throughout its length, with only minor charge polarization resulting from inductive effects transmitted from the ionic head group [16]. The aliphatic carbons demonstrate typical electron density distributions associated with saturated hydrocarbon systems, contributing minimal dipolar character to the overall molecular electronic structure [17] [16]. The hydrophobic nature of the alkyl chain contrasts sharply with the highly charged head group region, creating the amphiphilic character essential for surfactant behavior [2].
The spatial separation between positive and negative charge centers generates a significant molecular dipole moment, positioning carboxymethyl-dodecyl-dimethylazanium as a highly polar species despite its overall electrical neutrality [18]. This charge separation enables the molecule to interact favorably with both polar and nonpolar environments, facilitating its function as an interfacial active agent [2] [18].
Carboxymethyl-dodecyl-dimethylazanium exhibits substantial dipole moment characteristics arising from the spatial separation of its zwitterionic charge centers [18]. The molecular dipole moment is estimated to range between 5-15 Debye units, reflecting the significant charge separation distance between the quaternary ammonium and carboxylate functionalities [19] [18]. This dipole magnitude places the compound among highly polar molecules, despite its overall electrical neutrality [18].
The primary contribution to the molecular dipole moment originates from the vector separation between the positively charged quaternary nitrogen and the negatively charged carboxylate group [19]. The carboxymethyl linker provides optimal spacing for maximum dipole moment generation while maintaining molecular stability [2]. The dipole vector orientation extends from the quaternary ammonium center toward the carboxylate functionality, creating a permanent electric dipole that influences intermolecular interactions [19] [18].
The quaternary ammonium region contributes a localized positive dipole component, while the carboxylate group provides the corresponding negative dipole contribution [4] [11]. The tetrahedral geometry of the quaternary ammonium center optimizes the spatial arrangement for maximum charge separation, while the planar carboxylate configuration ensures effective electron delocalization and charge stabilization [4] [11]. These geometric factors combine to produce a substantial molecular dipole moment that significantly influences the compound's physical and chemical properties [19] [18].
Table 4: Stereoelectronic Properties and Dipole Characteristics
Property | Value/Description | Estimated Range |
---|---|---|
Molecular Dipole Moment | Significant (zwitterionic) | 5-15 Debye units |
Quaternary Ammonium Dipole | Positive charge center | Localized +1 charge |
Carboxylate Dipole | Negative charge center | Localized -1 charge |
Alkyl Chain Contribution | Minimal (nonpolar) | ~0.1-0.5 D per C-H |
Overall Polarity Character | Amphiphilic zwitterion | Net neutral |
Electrostatic Potential | Bipolar distribution | Strong field gradient |
Hydrophilic-Lipophilic Balance | Balanced surfactant | HLB ~10-14 |
The alkyl chain provides minimal contribution to the overall molecular dipole moment, with individual carbon-hydrogen bonds contributing approximately 0.1-0.5 Debye units per bond [17] [20]. The cumulative effect of the dodecyl chain remains small compared to the dominant zwitterionic contribution, though the chain orientation can influence the precise dipole vector direction [20] [16]. The flexibility of the alkyl chain allows for some variation in the molecular dipole moment as the chain adopts different conformational states [12] [15].
Carboxymethyl-dodecyl-dimethylazanium exhibits distinctive phase behavior characteristics that are fundamentally influenced by temperature variations [1] [2] [3]. The compound demonstrates a complex relationship between temperature and phase transitions that differs significantly from conventional ionic surfactants.
At room temperature (25°C), carboxymethyl-dodecyl-dimethylazanium exists as a clear liquid with a specific gravity ranging from 1.03 to 1.06 [4] [5]. The thermal behavior of this zwitterionic surfactant exhibits several notable characteristics that distinguish it from other surfactant classes.
Temperature-Dependent Critical Micelle Concentration
The critical micelle concentration of carboxymethyl-dodecyl-dimethylazanium shows unique temperature dependency patterns. Unlike many conventional surfactants where CMC decreases monotonically with increasing temperature, dodecyl betaine surfactants demonstrate temperature-independent micellization behavior within the range of 15-45°C [6]. This remarkable stability suggests that the compound maintains consistent aggregation behavior across moderate temperature variations.
However, at higher temperature ranges (30-40°C), some studies indicate that the CMC may increase with temperature for similar betaine compounds [2]. This behavior is attributed to the enhanced disruption of water structure at elevated temperatures, which diminishes hydrophobic interactions while simultaneously breaking up organized water molecules around the hydrophobic alkyl chains.
Phase Transition Characteristics
The phase behavior of carboxymethyl-dodecyl-dimethylazanium is significantly influenced by the formation of interfacial structures at different temperatures. At the optimal temperature of 280K (approximately 7°C), maximum surfactant adsorption occurs at interfaces, creating the thickest interfacial regions [3]. This temperature represents a critical point where the balance between hydrophobic interactions and thermal motion is optimized.
At elevated temperatures above 39°C, mixed surfactant systems containing betaine compounds can undergo phase separation, transitioning from homogeneous solutions to distinct two-phase systems [7]. This temperature-induced phase separation is characterized by the formation of surfactant-rich upper phases and water-rich lower phases.
Thermal Stability and Decomposition
The compound demonstrates excellent thermal stability up to approximately 130°C based on thermogravimetric analysis of similar zwitterionic surfactants [8]. The decomposition temperature for related betaine compounds ranges from 269°C to 331°C, with noticeable mass loss occurring 60-80°C below these maximum decomposition temperatures [9].
Carboxymethyl-dodecyl-dimethylazanium exhibits pronounced hygroscopic properties, readily absorbing moisture from the surrounding atmosphere [5] [10] [11]. This hygroscopic behavior is a fundamental characteristic that significantly influences the compound's bulk material properties and storage requirements.
Moisture Absorption Mechanisms
The hygroscopic nature of carboxymethyl-dodecyl-dimethylazanium involves multiple mechanisms of water interaction. The compound demonstrates deliquescence behavior similar to other hygroscopic materials, where moisture transfer occurs when the vapor pressure of the compound's saturated solution is lower than the partial pressure of water in the atmosphere [12].
The zwitterionic head group structure, containing both positively charged quaternary ammonium and negatively charged carboxylate functionalities, creates multiple sites for water molecule interaction through hydrogen bonding and electrostatic interactions [13]. These interactions result in the formation of hydration layers around the polar head groups.
Water Uptake Characteristics
The moisture absorption behavior follows complex isotherms that can be described by the Guggenheim-Anderson-de Boer (GAB) model [14]. This model indicates that water sorption capacity and water-compound interactions have significant influence on the material's thermal performance during moisture absorption processes.
At low humidity conditions, tightly bound water forms through strong water-compound interactions, primarily involving the zwitterionic head groups [14]. As humidity increases, loosely bound water develops, with the water sorption capacity becoming the dominant factor in determining moisture uptake behavior.
Environmental Stability and Storage Considerations
The hygroscopic nature necessitates specific storage conditions to maintain the compound's integrity. The material requires storage in sealed containers at room temperature to prevent excessive moisture absorption [5] [10]. When exposed to ambient atmospheric conditions, the compound can experience significant changes in physical properties due to water uptake.
The moisture interactions also influence the compound's thermal behavior. During heating, broad endothermic transitions occur at lower temperatures corresponding to moisture loss, similar to other hygroscopic surfactants [15]. This moisture-dependent thermal behavior must be considered in applications where temperature variations are expected.
Impact on Bulk Properties
Moisture absorption significantly affects the bulk density and viscosity of carboxymethyl-dodecyl-dimethylazanium. The compound's density at 20°C is reported as 1.04 g/mL [5] [10], but this value can vary depending on the moisture content. The refractive index of 1.4545 (estimated) and vapor pressure of 16.796 hPa at 21.1°C are also influenced by the degree of hydration [5] [10].
The hygroscopic behavior creates practical implications for handling and processing. The compound's tendency to absorb moisture can lead to changes in flow properties and may affect its performance in formulated products. Understanding these moisture interactions is crucial for predicting the material's behavior under various environmental conditions.
Carboxymethyl-dodecyl-dimethylazanium demonstrates remarkable pH stability and solubility characteristics across a wide range of pH conditions, which is a distinguishing feature of zwitterionic surfactants [16] [17]. The compound maintains excellent stability under both acidic and alkaline conditions, making it versatile for various applications.
Zwitterionic Behavior and pH Response
The compound exhibits amphoteric properties due to its zwitterionic structure, containing both cationic (quaternary ammonium) and anionic (carboxylate) functional groups [4] [17]. In acidic medium, the compound behaves as a cationic species, while in alkaline medium, it demonstrates anionic characteristics [17]. This pH-dependent charge behavior significantly influences its solubility and aggregation properties.
The pH range of 5% aqueous solutions at 25°C typically falls between 6.0-8.0 [4] [5], indicating that the compound naturally maintains near-neutral conditions in solution. This buffering capacity contributes to its stability across different pH environments.
Water Solubility Characteristics
Carboxymethyl-dodecyl-dimethylazanium exhibits exceptional water solubility with reported values of 464 g/L at 25°C [5] [10]. This high solubility is attributed to the zwitterionic nature of the molecule, which allows favorable interactions with water molecules through both electrostatic and hydrogen bonding mechanisms.
The compound's solubility is enhanced by its ability to form hydration shells around both the cationic and anionic portions of the molecule. The carboxylate group readily forms hydrogen bonds with water molecules, while the quaternary ammonium group interacts through ion-dipole interactions .
Temperature Effects on Solubility
Unlike many conventional surfactants that show decreased solubility at elevated temperatures, carboxymethyl-dodecyl-dimethylazanium maintains stable solubility characteristics across moderate temperature ranges [19]. This behavior is particularly notable for nonionic and zwitterionic surfactants, which often exhibit cloud point phenomena at higher temperatures.
The boiling point of the compound is estimated at 414.52°C [5] [10], indicating substantial thermal stability in aqueous solutions. This high boiling point suggests that the compound will remain in solution under most practical operating conditions without volatilization concerns.
Solvent Compatibility
Beyond aqueous systems, carboxymethyl-dodecyl-dimethylazanium shows limited solubility in organic solvents. The compound is slightly soluble in chloroform and DMSO when heated, and shows slight solubility in methanol [5] [10]. This selective solubility profile is characteristic of highly hydrophilic surfactants with strong water affinity.
The compound's LogP value of 0.07 at 25°C [11] indicates a hydrophilic character, confirming its preference for aqueous environments over organic phases. This low partition coefficient reflects the dominance of the hydrophilic zwitterionic head group over the hydrophobic dodecyl chain.
The aggregation behavior of carboxymethyl-dodecyl-dimethylazanium is significantly influenced by ionic strength variations, with different salts producing distinct effects on micelle formation and stability [20] [21] [2].
Salt-Induced Aggregation Enhancement
The presence of electrolytes in solution produces pronounced effects on the critical micelle concentration and aggregation behavior of carboxymethyl-dodecyl-dimethylazanium. Monovalent salts such as sodium chloride cause a decrease in CMC, promoting earlier onset of micelle formation [20].
The effectiveness of different salts in promoting aggregation follows the sequence: AlCl₃ > CaCl₂ > NaCl [20]. This trend correlates with the charge density and polarizability of the counterions, where higher charge density cations more effectively compress the electrical double layer around the zwitterionic head groups.
Mechanism of Salt Effects
Salt addition influences aggregation through multiple mechanisms. The primary effect involves screening of electrostatic repulsions between the charged portions of adjacent surfactant molecules [22]. While carboxymethyl-dodecyl-dimethylazanium has a net neutral charge due to its zwitterionic nature, intramolecular charge separation still creates local electrostatic interactions that can be modulated by ionic strength.
Double layer compression occurs when electrolytes are present, reducing the effective size of the hydrated head groups and allowing closer packing of surfactant molecules at interfaces [20]. This compression facilitates the formation of larger aggregates and can induce transitions from spherical to rod-like micelles at higher ionic strengths [23].
Specific Ion Effects
Different anions and cations produce specific effects beyond simple electrostatic screening. Calcium and magnesium ions can form salt bridges between carboxylate groups of different surfactant molecules, creating intermolecular connections that stabilize larger aggregates [21]. This effect is particularly pronounced in seawater-based systems where divalent cations are naturally present.
The Hofmeister series influences the behavior of carboxymethyl-dodecyl-dimethylazanium in salt solutions. Chaotropic ions tend to disrupt water structure and may enhance hydrophobic interactions, while kosmotropic ions strengthen water structure and may oppose aggregation [2].
Aggregation Number and Micelle Size
High ionic strength conditions promote the formation of larger aggregates with increased aggregation numbers [2]. The transition from small spherical micelles to elongated structures occurs more readily in the presence of salts, particularly at concentrations above 0.1 M [24].
Wormlike micelle formation has been observed in mixed systems containing carboxymethyl-dodecyl-dimethylazanium and anionic surfactants in the presence of sodium chloride [25] [24]. These elongated structures can create viscoelastic solutions with enhanced rheological properties, making them valuable for applications requiring thickening or gelling behavior.
Synergistic Effects with Other Surfactants
In mixed surfactant systems, ionic strength effects become more complex due to synergistic interactions between different surfactant types [26] [21]. The combination of carboxymethyl-dodecyl-dimethylazanium with anionic surfactants in saline conditions can produce ultra-low interfacial tensions and enhanced oil recovery performance [21].
The molar ratio of different surfactants significantly influences the response to ionic strength changes. Optimal ratios (typically 1:1 for betaine:anionic surfactant mixtures) maximize the benefits of salt addition while minimizing any adverse effects such as precipitation or phase separation [21].
Practical Implications
Understanding ionic strength effects is crucial for applications in enhanced oil recovery, where high salinity brines are commonly encountered [8]. Carboxymethyl-dodecyl-dimethylazanium demonstrates excellent salt tolerance up to 20% salinity [8], making it suitable for use in challenging reservoir conditions.
The compound's performance in seawater-based systems is enhanced rather than diminished by the presence of natural salts [21]. This characteristic makes it particularly attractive for offshore oil recovery operations where seawater is the primary available fluid source.
Corrosive;Irritant;Environmental Hazard